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Introduction
Liposomes are versatile nanocarriers for delivering a wide range of therapeutic and diagnostic

agents. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and

lipophilic molecules make them ideal for various biomedical applications. To enhance their

efficacy, liposome surfaces can be functionalized with specific ligands for targeted delivery. This

document provides detailed protocols and application notes for functionalizing liposomes using

the heterobifunctional linker, SPDP-PEG9-acid.

This linker possesses two distinct reactive groups: a pyridyldithio (SPDP) group for conjugation

to thiol-containing molecules, and a carboxylic acid group for conjugation to amine-containing

molecules. The polyethylene glycol (PEG) spacer enhances the stability and circulation time of

the liposomes by reducing opsonization and clearance by the reticuloendothelial system. The

cleavable disulfide bond within the SPDP group allows for triggered release of the conjugated

molecule in a reducing environment, such as that found inside cells.

Key Applications
Targeted Drug Delivery: Conjugation of antibodies, peptides, or other targeting moieties to

the liposome surface for specific delivery to cancer cells, inflamed tissues, or other disease
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sites.[1][2][3]

Stimuli-Responsive Release: The disulfide bond in the SPDP linker can be cleaved by

reducing agents like glutathione, which is present at high concentrations inside cells, leading

to intracellular release of the conjugated molecule.[4][5]

Dual Functionalization: The orthogonal reactivity of the SPDP and carboxylic acid groups

allows for the attachment of two different molecules to the same liposome, enabling multi-

modal imaging or combination therapies.

Quantitative Data Summary
The following tables summarize key quantitative data related to the functionalization of

liposomes.

Table 1: Physicochemical Properties of Functionalized Liposomes

Parameter
Unfunctionalized
Liposomes

SPDP-PEG9-
Liposomes

Ligand-Conjugated
Liposomes

Average Diameter

(nm)
95 ± 5 110 ± 7 125 ± 10

Polydispersity Index

(PDI)
< 0.1 < 0.15 < 0.2

Zeta Potential (mV) -25 ± 3 -30 ± 4 -20 ± 5

Encapsulation

Efficiency (%)
> 90% > 90% > 85%

Data are representative and can vary based on lipid composition, ligand, and preparation

method.

Table 2: Conjugation Efficiency and Stability
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Parameter Thiol-SPDP Conjugation
Amine-Carboxyl
Conjugation

Ligand to Liposome Molar

Ratio (Initial)
100:1 50:1

Conjugation Efficiency (%) 60 - 80% 40 - 60%

Stability in Serum (48h at

37°C)
> 90% retention of ligand > 95% retention of ligand

Release in Reducing

Conditions (10 mM DTT)
> 80% release in 4h No significant release

Efficiency and stability are dependent on the specific ligand, reaction conditions, and

purification methods.

Experimental Protocols
This section provides detailed protocols for the preparation and functionalization of liposomes

with SPDP-PEG9-acid.

Protocol 1: Preparation of Liposomes Incorporating
DSPE-PEG9-Acid
This protocol describes the preparation of liposomes with a carboxylated surface using the thin-

film hydration method.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid-poly(ethylene glycol)-9] (DSPE-

PEG9-acid)

Chloroform
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Phosphate-buffered saline (PBS), pH 7.4

Round-bottom flask

Rotary evaporator

Liposome extruder and polycarbonate membranes (100 nm)

Procedure:

Dissolve DSPC, cholesterol, and DSPE-PEG9-acid in a molar ratio of 55:40:5 in chloroform

in a round-bottom flask.

Remove the chloroform using a rotary evaporator at 60°C to form a thin lipid film on the wall

of the flask.

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with PBS (pH 7.4) by vortexing at 60°C for 30 minutes. The final lipid

concentration should be approximately 10 mg/mL.

Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane

using a liposome extruder at 60°C to obtain unilamellar vesicles of a uniform size.

Characterize the liposomes for size, polydispersity, and zeta potential using Dynamic Light

Scattering (DLS).

Protocol 2: Two-Step Conjugation of a Thiol- and Amine-
Containing Molecule
This protocol outlines the sequential conjugation of a thiol-containing molecule via the SPDP

linker, followed by conjugation of an amine-containing molecule to the carboxylic acid group.

Part A: Activation of Carboxyl Groups and Conjugation of Amine-Containing Ligand

Materials:

Carboxylated liposomes from Protocol 1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (sulfo-NHS)

Amine-containing ligand (e.g., antibody, peptide)

MES buffer (0.1 M, pH 6.0)

PBS (pH 7.4)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

To the carboxylated liposome suspension in MES buffer, add EDC and sulfo-NHS at a 10-

fold molar excess to the DSPE-PEG9-acid concentration.

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to

activate the carboxyl groups.

Immediately add the amine-containing ligand (at a 2-5 fold molar excess to the activated

carboxyl groups) to the activated liposome suspension.

Adjust the pH of the reaction mixture to 7.2-7.5 with PBS and incubate for 2 hours at room

temperature with gentle stirring.

Quench the reaction by adding the quenching solution to a final concentration of 50 mM and

incubate for 15 minutes.

Purify the amine-conjugated liposomes from unreacted ligand and crosslinkers using a size-

exclusion chromatography column equilibrated with PBS (pH 7.4).

Part B: Introduction of SPDP and Conjugation of Thiol-Containing Ligand

Materials:
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Amine-conjugated liposomes from Part A

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

Thiol-containing ligand (e.g., cysteine-terminated peptide)

Dithiothreitol (DTT)

Reaction buffer (e.g., PBS, pH 7.4)

Dialysis cassette (10 kDa MWCO)

Procedure:

React the amine-conjugated liposomes with a 10-fold molar excess of SPDP in reaction

buffer for 30-60 minutes at room temperature.

Remove excess SPDP by dialysis against PBS (pH 7.4).

Prepare the thiol-containing ligand. If the ligand has a protected thiol group, deprotect it

using a reducing agent like DTT, followed by purification to remove the DTT.

Add the thiol-containing ligand to the SPDP-activated liposomes at a 2-5 fold molar excess.

Incubate the reaction for 2-4 hours at room temperature with gentle stirring. The progress of

the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

Purify the final dual-functionalized liposomes by dialysis or size-exclusion chromatography to

remove unreacted ligand and byproducts.

Characterization of Functionalized Liposomes
1. Size and Zeta Potential:

Method: Dynamic Light Scattering (DLS)

Purpose: To determine the average hydrodynamic diameter, size distribution (Polydispersity

Index, PDI), and surface charge (zeta potential) of the liposomes at each stage of
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functionalization.

Expected Outcome: An increase in size and a change in zeta potential upon conjugation of

ligands.

2. Ligand Conjugation Efficiency:

Method: UV-Vis Spectroscopy, Fluorescence Spectroscopy, or protein quantification assays

(e.g., BCA assay).

Purpose: To quantify the amount of ligand conjugated to the liposome surface.

Procedure: For SPDP conjugation, the release of pyridine-2-thione can be measured

spectrophotometrically at 343 nm. For fluorescently labeled ligands, a standard curve can be

used to determine the concentration. For proteins, a BCA assay can be performed after

separating the liposomes from unconjugated protein.

3. Stability:

Method: DLS and leakage assays.

Purpose: To assess the colloidal stability and integrity of the functionalized liposomes over

time in relevant biological media (e.g., PBS, serum-containing media).

Procedure: Monitor changes in size and PDI over time using DLS. To assess leakage,

encapsulate a fluorescent dye (e.g., calcein) and measure its release over time by

monitoring the increase in fluorescence.

Visualizations
Experimental Workflow
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Caption: Workflow for preparing and functionalizing liposomes.
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Caption: Receptor-mediated endocytosis and intracellular drug release.

Logical Relationship: Dual Functionality of SPDP-PEG9-
Acid
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Caption: Orthogonal reactivity of the SPDP-PEG9-acid linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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